N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(4-Methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 3-position: A phenyl group.
- 5-position: A propyl chain.
- 7-amine: A 4-methoxyphenyl substituent.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-3-7-18-14-21(24-17-10-12-19(27-2)13-11-17)26-22(25-18)20(15-23-26)16-8-5-4-6-9-16/h4-6,8-15,24H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZDHUXYIUDNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is the cyclin-dependent kinase 6 (CDK6) . CDK6 is a protein serine/threonine kinase that belongs to the CMGC family. It plays a crucial role in the regulation of cell cycle and transcription.
Mode of Action
This compound interacts with CDK6, inhibiting its activity. This interaction results in changes in the cell cycle and transcription processes. The compound’s mode of action is similar to that of other CDK inhibitors, such as roscovitine, flavopiridol, and seliciclib.
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle and transcription pathways. This results in the disruption of cell proliferation, which can lead to the death of cancer cells
Pharmacokinetics
It is known that the compound’s lipophilicity allows it to easily diffuse into cells This suggests that the compound may have good bioavailability
Biological Activity
N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its therapeutic potential based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets due to the presence of multiple functional groups.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family often exert their biological effects through inhibition of specific enzymes or receptors. For instance, they have shown potential as inhibitors of phosphodiesterase enzymes, which play a crucial role in various signaling pathways related to inflammation and cancer progression .
Biological Activities
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including melanoma and prostate cancer cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Enzymatic Inhibition
The compound has also been studied for its enzymatic inhibitory activities. It has been shown to selectively inhibit certain kinases and phosphodiesterases, which are critical in the regulation of cellular functions such as growth and apoptosis . This selectivity may contribute to its lower toxicity profiles compared to other anticancer agents.
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines. This compound was found to significantly reduce cell viability at micromolar concentrations. The study concluded that structural modifications could enhance its potency further .
Case Study 2: Enzyme Inhibition
Another research effort focused on the compound's ability to inhibit phosphodiesterase activity. The results indicated that it effectively reduced enzyme activity by up to 75%, suggesting potential applications in treating conditions like erectile dysfunction and certain cancers where phosphodiesterase inhibition is beneficial .
Data Summary
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines may exhibit significant antitumor properties. In vitro studies have shown that N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines could effectively inhibit tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer therapies .
Antiviral Properties
This compound has also been investigated for its antiviral activities. Preliminary studies suggest that it may inhibit viral replication by targeting viral polymerases or proteases.
Case Study:
In a patent application, researchers reported that similar compounds within the pyrazolo[1,5-a]pyrimidine class showed efficacy against various viral infections, including those caused by influenza and HIV. The proposed mechanism involves interference with viral RNA synthesis .
Comparison with Similar Compounds
Substituent Effects at the 3- and 5-Positions
The 3- and 5-positions on the pyrazolo[1,5-a]pyrimidine core critically influence bioactivity and physicochemical properties:
Modifications at the 7-Amine Position
The 7-amine substituent dictates target engagement and pharmacokinetics:
Core Heterocycle Variations
Replacing the pyrazolo[1,5-a]pyrimidine core with triazolo[1,5-a]pyrimidine (e.g., 37 ) alters electronic properties and binding affinity:
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with 1,3-Diketones
The most widely used method involves reacting 5-amino-3-(4-methoxyphenylamino)-1H-pyrazole-4-carbonitrile (1) with pentane-2,4-dione (2) under acidic conditions. Sulfuric acid in acetic acid solvent facilitates the cyclization, yielding the dihydro intermediate 3 , which is subsequently oxidized to the aromatic pyrazolo[1,5-a]pyrimidine 4 (Table 1).
Table 1: Reaction Conditions for Cyclocondensation
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pentane-2,4-dione | AcOH | Reflux | 6–8 | 82–87 |
| 1 | Ethyl acetoacetate | EtOH | 80°C | 12 | 75 |
The propyl group at position 5 is introduced by substituting pentane-2,4-dione with heptane-3,5-dione, though this requires longer reaction times (10–12 hours) due to steric hindrance.
Acid-Catalyzed Cyclization and Oxidation
Role of Acid Catalysts
Concentrated sulfuric acid (0.5–1.0 eq) in acetic acid enhances the electrophilicity of the diketone, promoting nucleophilic attack by the 5-aminopyrazole’s exocyclic amine. The reaction proceeds via a stepwise mechanism:
-
Protonation of the diketone’s carbonyl group.
-
Formation of a hemiaminal intermediate.
-
Cyclodehydration to generate the dihydro pyrazolo[1,5-a]pyrimidine.
Oxidation to Aromatic Derivatives
The dihydro intermediate 3 is oxidized using dichlorodicyanobenzoquinone (DDQ) in dichloromethane at room temperature, achieving full aromatization to 4 in 85–90% yield. Alternative oxidants like manganese dioxide or air (in the presence of Pd/C) are less efficient, yielding ≤70%.
Functionalization at Position 7
The 7-amino group in this compound is introduced via two approaches:
Direct Amination During Cyclocondensation
Using 5-amino-3-(4-methoxyphenylamino)-1H-pyrazole-4-carbonitrile (1) ensures the 7-position is pre-functionalized with the methoxyphenyl group. This method avoids post-synthetic modifications but requires precise stoichiometry to prevent N-alkylation side reactions.
Post-Synthetic Buchwald–Hartwig Amination
For late-stage diversification, the 7-chloro derivative (5) undergoes palladium-catalyzed coupling with 4-methoxyaniline. Optimized conditions use Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C, yielding the target compound in 78% yield.
Optimization of Reaction Parameters
Solvent Effects
Acetic acid outperforms ethanol, DMF, and acetonitrile in cyclocondensation reactions due to its ability to stabilize protonated intermediates (Table 2).
Table 2: Solvent Screening for Cyclocondensation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| AcOH | 6.2 | 87 |
| EtOH | 24.3 | 75 |
| DMF | 36.7 | 63 |
Temperature and Time
Refluxing acetic acid (118°C) reduces reaction time to 6 hours compared to 12 hours at 80°C. However, temperatures >120°C promote decomposition, lowering yields to <50%.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity, with retention time = 12.4 minutes.
Challenges and Side Reactions
Competing Cyclization Pathways
Using β-keto esters instead of diketones leads to ester hydrolysis under acidic conditions, forming carboxylic acid byproducts (15–20%).
N-Alkylation at Position 3
Excess diketone or prolonged heating causes alkylation of the 3-phenyl group, necessitating careful stoichiometric control (1:1.05 ratio of pyrazole to diketone).
Scale-Up and Industrial Feasibility
Kilogram-scale synthesis (Patent WO2023086712) employs flow chemistry to improve heat transfer and reduce reaction time to 3 hours, achieving 89% yield. Critical parameters for scale-up include:
-
Precise pH control during cyclocondensation (pH 2–3).
-
Continuous extraction of water byproduct using molecular sieves.
Q & A
Q. What are the established synthetic routes for N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like 5-aminopyrazoles and β-ketoesters, followed by functionalization. For example, a related compound () uses a stepwise approach: (i) cyclization under reflux with acetic acid, (ii) introduction of the 4-methoxyphenylamine group via nucleophilic substitution. Solvents (e.g., ethanol, DMF) and catalysts (e.g., POCl₃ for phosphorylation) are critical for regioselectivity. Purification often employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for structural validation?
- 1H/13C NMR : Confirms substituent positions and aromatic proton environments. For instance, methoxy groups (~δ 3.8 ppm) and pyrimidine protons (~δ 8.5–9.0 ppm) are diagnostic ( ).
- IR spectroscopy : Identifies NH stretches (~3300 cm⁻¹) and C=O/C=N bonds (~1650 cm⁻¹).
- X-ray crystallography (if crystalline): Resolves bond angles and torsional strain, as demonstrated for a trifluoromethyl-substituted analog ().
Q. How is preliminary biological activity assessed for this compound?
Initial screens include:
- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., KDR) or metabolic enzymes using fluorescence/quenching methods ( ).
- Antiproliferative assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ values compared to controls like doxorubicin ().
- Microbial susceptibility tests : Disk diffusion or broth microdilution for antibacterial/antifungal activity ().
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Catalyst screening : Pd/C or CuI for coupling reactions ( ).
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates ().
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield (analogous to ).
Q. What structure-activity relationships (SAR) govern its biological activity?
- Methoxy group (4-position) : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity ( ).
- Propyl chain (5-position) : Longer alkyl chains improve metabolic stability but may reduce solubility ().
- Pyrimidine core : Planar structure facilitates π-π stacking with enzyme active sites ().
Q. How should contradictory data in biological assays be resolved?
- Assay standardization : Control variables like pH, temperature, and ATP concentration in kinase assays ().
- Purity validation : Use HPLC-MS to confirm >95% purity; impurities (e.g., unreacted precursors) may artifactually inflate IC₅₀ values ( ).
- Orthogonal assays : Cross-validate cytotoxicity results with clonogenic assays or flow cytometry ( ).
Q. What pharmacokinetic properties are critical for in vivo studies?
- Lipophilicity (logP) : Target ~2–3 for balanced absorption (calculated via ChemDraw).
- Plasma protein binding : Use equilibrium dialysis; >90% binding may limit free drug availability ().
- Metabolic stability : Incubate with liver microsomes; CYP450 inhibitors (e.g., ketoconazole) identify major metabolic pathways ( ).
Q. Which computational methods support advanced structural analysis?
- Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding modes with kinases (e.g., KDR) ().
- DFT calculations : Optimize geometry and calculate electrostatic potential maps for reactivity prediction ().
- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories (analogous to ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
